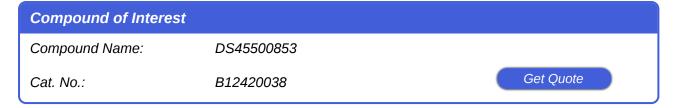


Independent Validation of DS45500853's Mechanism of Action: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **DS45500853**, a novel estrogen-related receptor α (ERR α) agonist, with other ERR α modulators. The information is based on available experimental data to assist researchers in evaluating its potential for studies in metabolic disorders and other ERR α -related research fields.

Mechanism of Action of DS45500853

DS45500853 is an agonist of the estrogen-related receptor α (ERR α), a key regulator of cellular energy metabolism.[1][2] Its mechanism of action involves binding to the ligand-binding pocket (LBP) of ERR α , which promotes the recruitment of coactivators, such as PGC-1 α , leading to the transcriptional activation of ERR α target genes.[3] This activation can influence various metabolic processes, including mitochondrial biogenesis and fatty acid oxidation.

Quantitative Comparison of ERRα Modulators

The following table summarizes the key quantitative data for **DS45500853** and compares it with another ERR α agonist, DS20362725, and a well-characterized ERR α inverse agonist, XCT-790. This data is derived from the initial discovery study by Shinozuka et al. and other publicly available resources.



Compound	Target	Assay Type	Metric	Value	Reference
DS45500853	ERRα	RIP140- ERRα LBD Binding Inhibition	IC50	0.80 μΜ	[1]
ERRα	Full-length ERRα Transcription al Activation (in MG63 cells)	EC50	5.4 μΜ	[1]	
DS20362725	ERRα	RIP140- ERRα LBD Binding Inhibition	IC50	0.6 μΜ	[2][4]
ERRα	Full-length ERRα Transcription al Activation (in MG63 cells)	EC50	1.1 μΜ	[2][4]	
XCT-790	ERRα	Inverse Agonist Activity	IC50	0.37 μΜ	[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **DS45500853**.

RIP140-ERRα Ligand-Binding Domain (LBD) Binding Inhibition Assay



This assay evaluates the ability of a compound to disrupt the interaction between the ERRα LBD and a corepressor peptide from RIP140.

- Reagents:
 - GST-tagged human ERRα LBD
 - Fluorescein-labeled RIP140 peptide
 - Test compounds (e.g., **DS45500853**)
- Procedure:
 - The GST-ERRα LBD is incubated with the fluorescein-labeled RIP140 peptide in a suitable buffer.
 - Varying concentrations of the test compound are added to the mixture.
 - The reaction is allowed to reach equilibrium.
 - Fluorescence polarization is measured to determine the extent of binding between the ERRα LBD and the RIP140 peptide.
 - A decrease in fluorescence polarization indicates displacement of the labeled peptide by the test compound.
 - The IC50 value is calculated from the dose-response curve.

Full-Length ERRα Transcriptional Activation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of full-length $ERR\alpha$.

- Cell Line: MG63 cells, a human osteosarcoma cell line.
- Reagents:
 - Expression vector for full-length human ERRα.



- Reporter plasmid containing an ERRα-responsive element upstream of a luciferase gene.
- Transfection reagent.
- Test compounds (e.g., **DS45500853**).
- Luciferase assay substrate.

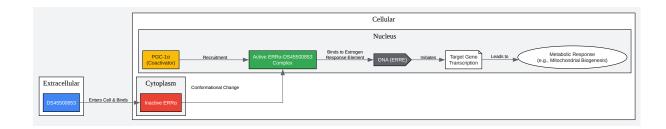
Procedure:

- MG63 cells are co-transfected with the ERRα expression vector and the luciferase reporter plasmid.
- After a suitable incubation period to allow for protein expression, the cells are treated with varying concentrations of the test compound.
- The cells are incubated for an additional 18 hours.
- The cells are lysed, and the luciferase activity is measured using a luminometer.
- An increase in luciferase activity indicates activation of ERRα transcriptional activity.
- The EC50 value is calculated from the dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and experimental processes, the following diagrams are provided.

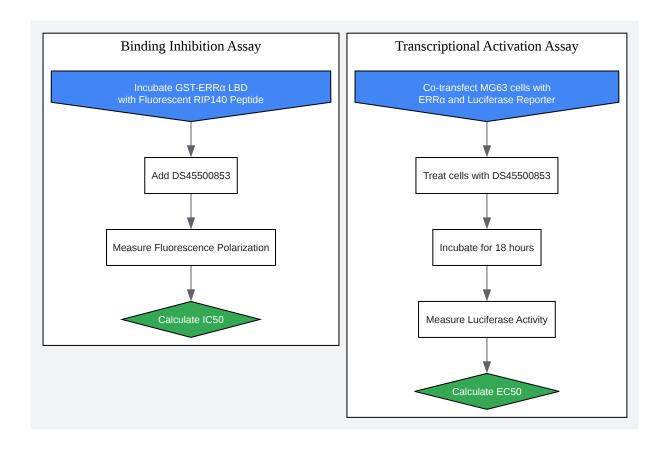




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DS45500853 Mechanism of Action





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Key Experimental Workflows

Conclusion

DS45500853 is a novel agonist of ERRα with demonstrated activity in both biochemical and cell-based assays. While direct independent validation studies are not yet available in the public domain, the initial characterization provides a solid foundation for its use as a research tool. When compared to its structural analog, DS20362725, it shows slightly lower potency in the presented assays. In contrast to the inverse agonist XCT-790, which inhibits ERRα activity, **DS45500853** serves as an activator, providing a valuable tool for studying the downstream effects of ERRα activation. Researchers are encouraged to consider these comparative data when designing experiments to investigate the roles of ERRα in health and disease.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Novel Class of ERRα Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 4. DS20362725 | ERR | 2735803-20-8 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
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